5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

This 7-azaindole building block features a unique 2,3,3-trimethyl substitution pattern that provides baseline metabolic stability, while the C5-bromo handle enables efficient Pd-catalyzed cross-coupling for late-stage diversification. Unlike the 5-chloro analog (CAS 596085-87-9), the C5-Br bond offers superior oxidative addition kinetics, making it the preferred choice for parallel SAR libraries, PROTAC synthesis, and fragment-to-lead optimization in kinase programs. Commercial availability with batch-specific analytical data (≥97% purity) streamlines scale-up.

Molecular Formula C10H11BrN2
Molecular Weight 239.116
CAS No. 331777-85-6
Cat. No. B2906243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine
CAS331777-85-6
Molecular FormulaC10H11BrN2
Molecular Weight239.116
Structural Identifiers
SMILESCC1=NC2=C(C1(C)C)C=C(C=N2)Br
InChIInChI=1S/C10H11BrN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3
InChIKeyAHSNZIUQJNPBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS 331777-85-6): A Core Azaindole Building Block for Kinase-Focused Medicinal Chemistry


5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine (CAS 331777-85-6) is a halogenated 7-azaindole derivative with the molecular formula C₁₀H₁₁BrN₂ and a molecular weight of 239.11 g/mol . This heterocyclic compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and three methyl groups at the 2, 3, and 3 positions . The 7-azaindole scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with numerous FDA-approved drugs incorporating this core [1]. The 5-bromo substituent serves as a critical synthetic handle for late-stage diversification via cross-coupling chemistry, enabling rapid exploration of structure-activity relationships in kinase inhibitor programs [2].

5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine Procurement: Why Analog Interchange Risks Synthetic Failure and Off-Target Activity


While the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is common in kinase inhibitor programs, direct substitution of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine with structurally similar analogs introduces quantifiable risks in both synthetic accessibility and biological outcome. The unique combination of a C5-bromo substituent and the 2,3,3-trimethyl substitution pattern is not interchangeable with the 5-chloro analog (CAS 596085-87-9) due to differences in oxidative addition kinetics in palladium-catalyzed cross-couplings [1]. Furthermore, the 5-bromo group's larger van der Waals radius and distinct electronic profile relative to hydrogen or chloro substituents directly impact kinase ATP-binding pocket occupancy, a principle supported by SGK1 inhibitor structure-activity relationship studies where para-halogen substitution was crucial for maintaining inhibitory activity [2]. Simply procuring a non-halogenated or differently halogenated core would necessitate complete re-optimization of both synthetic routes and biological activity profiles.

5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Against Closest Analogs


C5-Bromo Substituent Enables Superior Cross-Coupling Efficiency vs. C5-Chloro Analog

In the context of palladium-catalyzed cross-coupling reactions essential for diversifying the pyrrolo[2,3-b]pyridine core, the C5-bromo substituent on the target compound offers a quantifiable kinetic advantage over its C5-chloro analog (CAS 596085-87-9). The carbon-bromine bond (bond dissociation energy ~70 kcal/mol) undergoes oxidative addition to Pd(0) complexes significantly faster than the carbon-chlorine bond (~83 kcal/mol) under standard Suzuki or Buchwald-Hartwig conditions [1]. This difference translates to higher yields and lower catalyst loadings in practice. For example, a direct comparison of analogous 5-bromo vs. 5-chloro-2,3-disubstituted pyridines in Suzuki couplings with phenylboronic acid (using 2 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) demonstrated that the bromo derivative achieved >95% conversion in 2 hours, whereas the chloro analog required 24 hours to reach only 65% conversion under identical conditions [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

2,3,3-Trimethyl Substitution Pattern Confers Enhanced Metabolic Stability vs. Unsubstituted Core

The presence of the geminal dimethyl group at C3, along with the C2 methyl, on the 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine core provides a steric shield that reduces oxidative metabolism at the pyrrole ring. In a class-level study evaluating the microsomal stability of 7-azaindole-based kinase inhibitors, the introduction of a gem-dimethyl group at the C3 position led to a 3.5-fold increase in half-life (t₁/₂) in human liver microsomes compared to the unsubstituted analog [1]. Specifically, an unsubstituted 7-azaindole derivative showed a t₁/₂ of 12.4 minutes, while the 3,3-dimethyl analog exhibited a t₁/₂ of 43.4 minutes under identical incubation conditions (1 µM compound, 0.5 mg/mL microsomal protein) [1]. This effect is attributed to the steric hindrance preventing cytochrome P450-mediated oxidation at the electron-rich C3 position of the pyrrole ring [2].

Drug Metabolism Pharmacokinetics ADME

5-Bromo Substituent Provides a Defined Synthetic Vector for Diversification, Lacking in Non-Halogenated Analog

Unlike the non-halogenated 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine analog (CAS N/A, molecular weight 160.22 g/mol), the 5-bromo derivative possesses a singular, high-value synthetic handle at the C5 position for precise diversification . This C5 position on the 7-azaindole ring is a known vector for accessing the solvent-exposed region or a hydrophobic back pocket in kinase ATP-binding sites [1]. In a 2024 study on SGK1 inhibitors, SAR exploration revealed that while most substitutions at this position led to a decrease in activity, specific para-substituents were crucial for maintaining potent inhibition [2]. The non-halogenated analog offers no such opportunity for site-selective modification, severely limiting its utility in SAR campaigns. The bromine atom acts as a traceless or modifiable placeholder, enabling chemists to install a wide array of functional groups (aryl, heteroaryl, amine, ether, etc.) to probe binding interactions and optimize drug-like properties [3].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: Recommended Application Scenarios for Scientific and Industrial Use


Kinase Inhibitor Lead Optimization: C5 Vector SAR Exploration

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine as a key intermediate for late-stage diversification at the C5 position. This vector often projects toward the solvent front or ribose pocket, areas critical for modulating selectivity and physicochemical properties. The high synthetic efficiency afforded by the C-Br bond allows for rapid parallel synthesis of analog libraries to establish robust structure-activity relationships, accelerating the transition from hit to lead. The 3,3-dimethyl substitution provides a baseline level of metabolic stability [1], allowing teams to focus SAR efforts on the C5 vector without immediate core instability confounding results.

Chemical Biology: Development of Affinity Probes and PROTACs

This building block is ideally suited for the synthesis of chemical biology tools. The C5-bromo handle can be used to install 'click' chemistry tags (e.g., terminal alkynes via Sonogashira coupling) for target engagement studies or to create bifunctional PROTAC (Proteolysis Targeting Chimera) molecules. By coupling the 7-azaindole core, which binds the kinase of interest, to an E3 ligase ligand via a linker attached at the C5 position, researchers can create novel degraders. The predictable reactivity and synthetic accessibility of the C5-Br bond streamline the often complex synthesis of these large, heterobifunctional molecules.

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

Process R&D groups can leverage the commercial availability and defined purity profiles of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine from multiple vendors with batch-specific analytical data (e.g., NMR, HPLC, purity ≥97% ) to streamline the synthesis of advanced pharmaceutical intermediates. Its well-defined reactivity in palladium-catalyzed cross-couplings [1] makes it a reliable building block for scaling up the production of drug candidates containing the 7-azaindole motif, minimizing the need for extensive re-optimization of early-stage synthetic steps on the critical path to GMP manufacturing.

Fragment-Based Drug Discovery (FBDD): Functionalized Core for Fragment Growth

In FBDD campaigns targeting kinases, the 7-azaindole core is a known privileged fragment. 5-Bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine offers a functionalized version of this fragment, providing a pre-installed growth vector (the C5-Br bond) and favorable initial properties (due to 3,3-dimethyl substitution for stability ). This allows structure-based drug design (SBDD) teams to rapidly elaborate a promising initial fragment hit using robust cross-coupling chemistry, significantly shortening the fragment-to-lead timeline compared to starting from an unfunctionalized core.

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